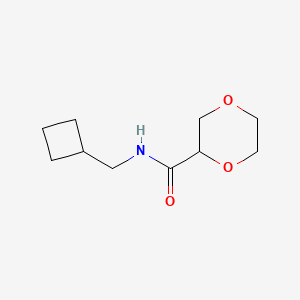
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide, also known as CBDCA, is a chemical compound that has been studied for its potential applications in scientific research. CBDCA is a cyclic amide that has a dioxane ring system and a cyclobutylmethyl substituent. The compound has been synthesized using several methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has also been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. Additionally, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to reduce the expression of certain genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in high yields. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has some limitations for lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several potential future directions for the study of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide. One area of interest is the development of more potent and selective analogs of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide for use as anticancer agents. Another potential direction is the investigation of the compound's effects on other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, the mechanism of action of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide could be further elucidated to better understand its potential applications in scientific research.
Méthodes De Synthèse
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been synthesized using several methods, including the reaction of cyclobutylmethylamine with ethyl 2-chloroacetate, followed by cyclization with sodium ethoxide. Another method involves the reaction of cyclobutylmethylamine with ethyl 2-bromoacetate, followed by cyclization with sodium ethoxide. These methods have been optimized to produce high yields of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide.
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been investigated for its scientific research applications, particularly in the field of medicinal chemistry. The compound has been evaluated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-10(9-7-13-4-5-14-9)11-6-8-2-1-3-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPVMCSAWFYBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

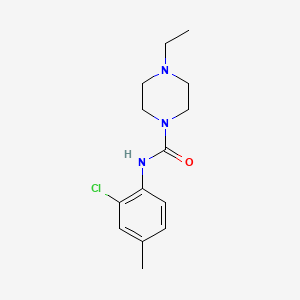
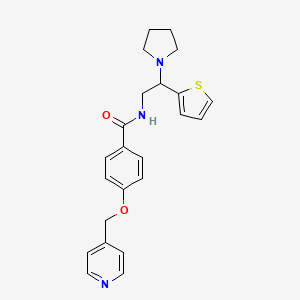
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)
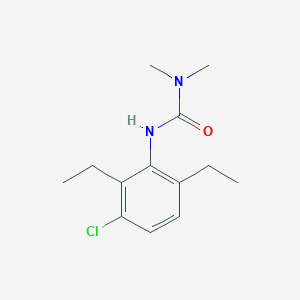
![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)

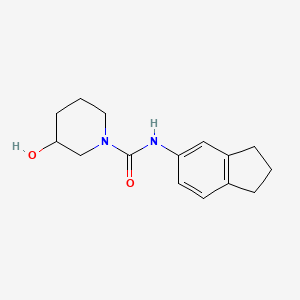
![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)
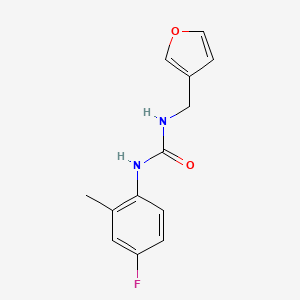
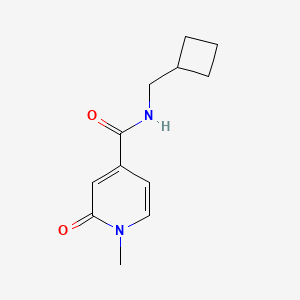
![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)
